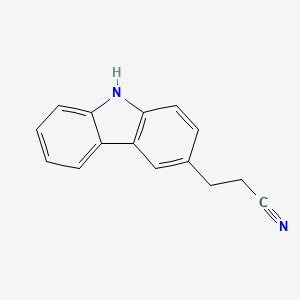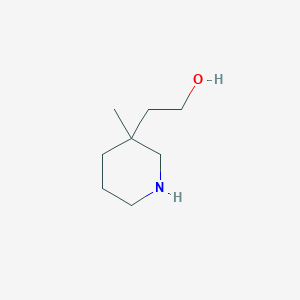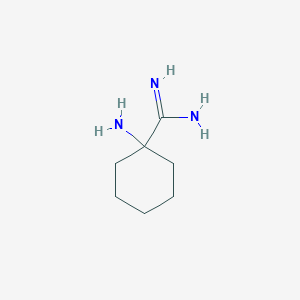
3-(9H-carbazol-3-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9H-carbazol-3-yl)propanenitrile is an organic compound with the molecular formula C15H12N2. It is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-3-yl)propanenitrile typically involves the reaction of carbazole with a suitable nitrile compound. One common method involves the catalytic reduction of this compound using RANEY® nickel in dried dioxane under hydrogen pressure at elevated temperatures . This method ensures high purity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(9H-carbazol-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring of carbazole can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or RANEY® nickel.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carbazole oxides.
Reduction: Formation of 3-(9H-carbazol-3-yl)propanamine.
Substitution: Formation of halogenated or nitrated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(9H-carbazol-3-yl)propanenitrile has extensive applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 3-(9H-carbazol-3-yl)propanenitrile involves its interaction with molecular targets and pathways. The compound’s effects are primarily attributed to its ability to undergo redox reactions and form stable intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The incorporation of the carbazole moiety facilitates charge transport and enhances the compound’s electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(9H-carbazol-9-yl)propanenitrile
- Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]
Uniqueness
3-(9H-carbazol-3-yl)propanenitrile is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct electronic and chemical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C15H12N2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
3-(9H-carbazol-3-yl)propanenitrile |
InChI |
InChI=1S/C15H12N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-2,5-8,10,17H,3-4H2 |
InChI-Schlüssel |
PLTUHWIQDPAIMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)

![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)
![2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13502036.png)
![Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13502041.png)



